molecular formula C20H20O B14664845 4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane CAS No. 42245-07-8

4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane

Katalognummer: B14664845
CAS-Nummer: 42245-07-8
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: KSKJPJGJOXFELM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane typically involves the cycloaddition of specific reactants under controlled conditions. One common method involves the thermal cycloaddition of trifluoromethyl ketones with quadricyclane . This reaction is often catalyzed by Lewis acids, which facilitate the formation of the tricyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis likely follows similar principles to those used in laboratory settings. Industrial production would involve scaling up the reaction conditions and optimizing the process for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups .

Wirkmechanismus

The mechanism by which 4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes . The exact mechanism depends on the specific application and the compound’s structural features.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane include other tricyclic structures with oxetane rings, such as:

Uniqueness

What sets this compound apart is its specific combination of structural features, including the diphenyl groups and the oxetane ring.

Eigenschaften

CAS-Nummer

42245-07-8

Molekularformel

C20H20O

Molekulargewicht

276.4 g/mol

IUPAC-Name

4,4-diphenyl-3-oxatricyclo[4.2.1.02,5]nonane

InChI

InChI=1S/C20H20O/c1-3-7-16(8-4-1)20(17-9-5-2-6-10-17)18-14-11-12-15(13-14)19(18)21-20/h1-10,14-15,18-19H,11-13H2

InChI-Schlüssel

KSKJPJGJOXFELM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1C3C2OC3(C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.